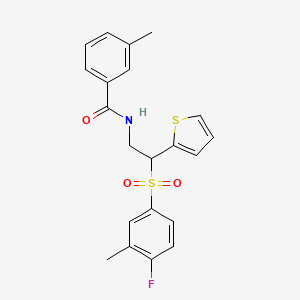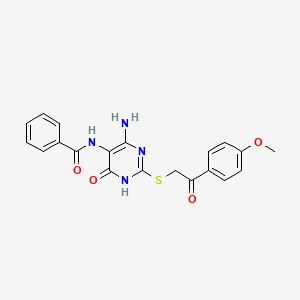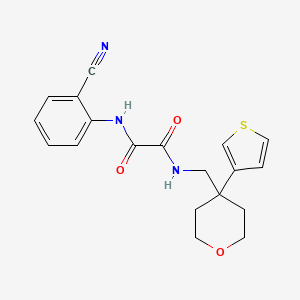![molecular formula C21H22BrN3O2 B2605649 4-(9-Bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899983-73-4](/img/structure/B2605649.png)
4-(9-Bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(9-Bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a useful research compound. Its molecular formula is C21H22BrN3O2 and its molecular weight is 428.33. The purity is usually 95%.
BenchChem offers high-quality 4-(9-Bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(9-Bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Cellular Staining Applications
One study reviews the properties of Hoechst 33258, a compound known for its strong binding to the minor groove of double-stranded B-DNA, emphasizing the use of Hoechst derivatives in cellular biology for DNA staining and analysis. This suggests that compounds with similar structures could potentially be used in similar applications, such as cellular imaging and diagnostic assays (Issar & Kakkar, 2013).
Synthetic Pathways and Heterocyclic Chemistry
Another study focuses on the synthetic utility of heterocyclic compounds, highlighting the reactivity of certain core structures as building blocks for developing various classes of heterocyclic compounds. This could imply that the specific compound may serve as a precursor in synthesizing new heterocyclic structures with potential pharmaceutical or material science applications (Gomaa & Ali, 2020).
Biological Activity of Phenothiazines
Research on phenothiazines, which share some structural similarities with the compound , reveals a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. This suggests that compounds with similar structural motifs may also exhibit diverse biological activities, making them of interest for pharmaceutical research (Pluta, Morak-Młodawska, & Jeleń, 2011).
Cytochrome P450 Enzyme Inhibition
A review on the selectivity of chemical inhibitors for cytochrome P450 isoforms highlights the importance of understanding the metabolic pathways involved in drug metabolism. Compounds with certain structural characteristics, similar to the one , might act as selective inhibitors, affecting drug efficacy and safety (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Anticancer Activity of Quinazoline Derivatives
A comprehensive review on the anticancer efficacy of quinazoline compounds, emphasizing their mechanism of action, indicates that structurally related compounds could be explored for their potential anticancer activities. The review suggests a broad applicability of such compounds in targeting various cancer types (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).
properties
IUPAC Name |
4-(9-bromo-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c1-24-10-8-21(9-11-24)25-19(17-12-15(22)4-7-20(17)27-21)13-18(23-25)14-2-5-16(26)6-3-14/h2-7,12,19,26H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMUVQJMZHDEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C=CC(=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9-Bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2605566.png)
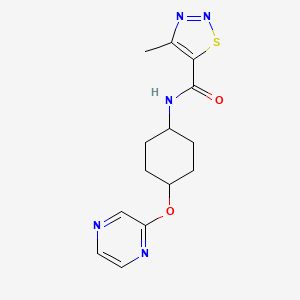
![4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2605569.png)
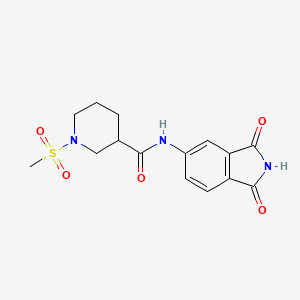
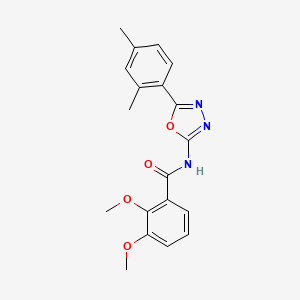
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2605579.png)
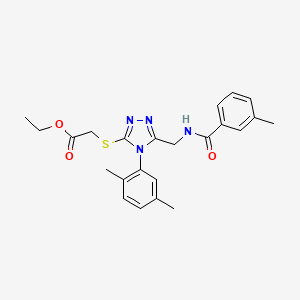
![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2605581.png)
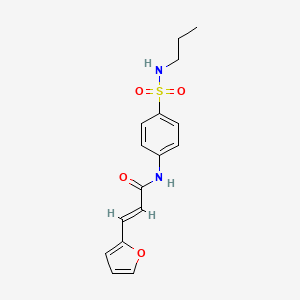
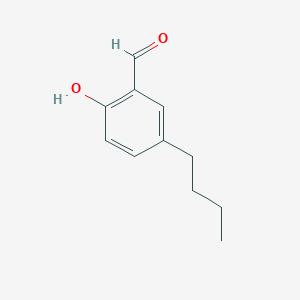
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2605586.png)
